Cyclobenzaprine-d3 N-Oxide

カタログ番号 B563378

CAS番号:

1189877-07-3

分子量: 294.412

InChIキー: CWVULMRJHWMZLY-FIBGUPNXSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

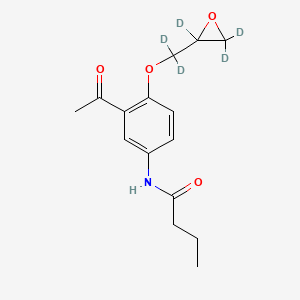

Cyclobenzaprine-d3 N-Oxide is the deuterium labeled version of Cyclobenzaprine N-Oxide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The molecular formula of Cyclobenzaprine-d3 N-Oxide is C20H21NO . It is structurally related to tricyclic antidepressants .科学的研究の応用

Metabolism and Identification

- Cyclobenzaprine undergoes metabolism in rats to form various metabolites, including the N-oxide and 10,11-epoxide, among others. These metabolites were identified using mass spectrometric analysis confirming their structures (Belvedere et al., 1976).

- A study involving rat liver microsomes identified four metabolic products of cyclobenzaprine, including the N-oxide, by comparing physical properties with those of authentic compounds (Belvedere, Rovei, Pantarotto, & Frigerio, 1975).

Degradation and Chemical Analysis

- LC-MS/MS was used to study the degradation mechanisms of cyclobenzaprine, identifying fifteen major oxidation products and impurities, including the N-oxide. This study supports new formulation development (Liu, Zhao, & Zhao, 2014).

- Degradation products of cyclobenzaprine in semi-topical formulations were determined, identifying specific impurities including the cyclobenzaprine N-oxide (Cioroiu et al., 2016).

Drug Delivery and Pharmaceutical Formulations

- Oral osmotic delivery systems containing a water-swellable polymer were designed to investigate the release of cyclobenzaprine hydrochloride, providing insights into drug release mechanisms and formulation design (Razaghi & Schwartz, 2002).

Pharmacological Analysis

- The skeletal muscle relaxer cyclobenzaprine was identified as a potent non-competitive antagonist of histamine H1 receptors, providing insights into its mechanism of action and potential sedative effects (Singh et al., 2022).

作用機序

- Unlike directly targeting peripheral muscles, it acts on the central nervous system at the brain stem .

Target of Action

Mode of Action

Biochemical Pathways

特性

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVULMRJHWMZLY-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobenzaprine-d3 N-Oxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

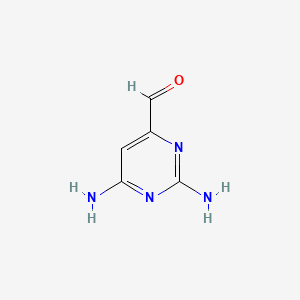

2,6-Diaminopyrimidine-4-carbaldehyde

109138-03-6

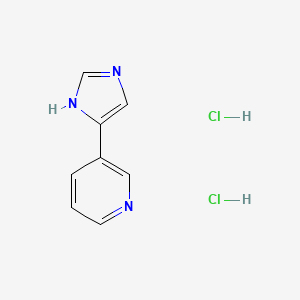

3-(1H-Imidazol-4-YL)pyridine dihydrochloride

219121-67-2

![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B563296.png)

![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)